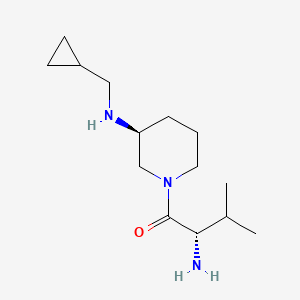
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique est un composé organique avec une structure complexe qui comprend un groupe méthoxyphényl substitué par un chlore et un cycle tétrahydrofuranne
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponibles. Une voie courante implique la réaction de la 3-chloro-4-méthoxybenzaldéhyde avec un nucléophile approprié pour former un intermédiaire, qui est ensuite cyclisé pour former le cycle tétrahydrofuranne.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse en laboratoire, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants sont choisis pour maximiser le rendement et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.
Substitution : Le groupe chlore peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution, souvent en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Recherché pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Les groupes chlore et méthoxy peuvent participer à des liaisons hydrogène et à des interactions hydrophobes, influençant l'affinité de liaison du composé à ses cibles. Le cycle tétrahydrofuranne fournit une stabilité structurelle et contribue à la conformation moléculaire globale .
Applications De Recherche Scientifique
2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The tetrahydrofuran ring provides structural stability and contributes to the overall molecular conformation .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-chloro-3,4-bis(4-méthoxybenzyloxy)benzoïque : Structure similaire mais avec des groupes méthoxybenzyloxy supplémentaires.
Acide 3-(4-méthoxyphényl)propionique : Manque les groupes chlore et tétrahydrofuranne, ce qui le rend moins complexe.
Unicité
L'acide 2-(3-chloro-4-méthoxyphényl)-5-oxotétrahydrofuranne-3-carboxylique est unique en raison de sa combinaison de groupes fonctionnels et de structure cyclique, qui confèrent des propriétés chimiques et biologiques spécifiques non trouvées dans les analogues plus simples .
Propriétés
Formule moléculaire |
C12H11ClO5 |
|---|---|
Poids moléculaire |
270.66 g/mol |
Nom IUPAC |
2-(3-chloro-4-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H11ClO5/c1-17-9-3-2-6(4-8(9)13)11-7(12(15)16)5-10(14)18-11/h2-4,7,11H,5H2,1H3,(H,15,16) |
Clé InChI |
KKRFAEDYDKXRIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(CC(=O)O2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)






![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)

![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)
